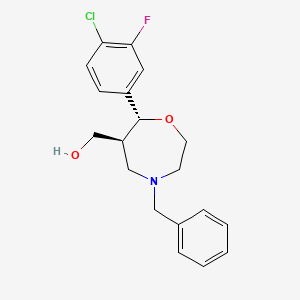![molecular formula C15H22N2O2 B13339472 1-((Tetrahydro-2H-pyran-4-yl)methyl)-6,7,8,9-tetrahydro-1H-pyrido[2,3-d]azepin-2(5H)-one](/img/structure/B13339472.png)
1-((Tetrahydro-2H-pyran-4-yl)methyl)-6,7,8,9-tetrahydro-1H-pyrido[2,3-d]azepin-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Tetrahydro-2H-pyran-4-yl)methyl)-6,7,8,9-tetrahydro-1H-pyrido[2,3-d]azepin-2(5H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a tetrahydropyran ring and a pyridoazepinone ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Tetrahydro-2H-pyran-4-yl)methyl)-6,7,8,9-tetrahydro-1H-pyrido[2,3-d]azepin-2(5H)-one typically involves multiple steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the catalytic hydrogenation of dihydropyran.
Construction of the Pyridoazepinone Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling of the Two Ring Systems: The final step involves the coupling of the tetrahydropyran ring with the pyridoazepinone ring, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
1-((Tetrahydro-2H-pyran-4-yl)methyl)-6,7,8,9-tetrahydro-1H-pyrido[2,3-d]azepin-2(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-((Tetrahydro-2H-pyran-4-yl)methyl)-6,7,8,9-tetrahydro-1H-pyrido[2,3-d]azepin-2(5H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Research: Its interactions with biological molecules are of interest for understanding its potential therapeutic effects.
Industrial Applications: It may be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-((Tetrahydro-2H-pyran-4-yl)methyl)-6,7,8,9-tetrahydro-1H-pyrido[2,3-d]azepin-2(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-((Tetrahydro-2H-pyran-4-yl)methyl)-6,7,8,9-tetrahydro-1H-pyrido[2,3-d]azepin-2(5H)-one: This compound is unique due to its specific ring structure and functional groups.
Tetrahydropyran Derivatives: Compounds with similar tetrahydropyran rings but different substituents.
Pyridoazepinone Derivatives: Compounds with similar pyridoazepinone rings but different substituents.
Uniqueness
The uniqueness of this compound lies in its combined ring structure, which imparts specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C15H22N2O2 |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
1-(oxan-4-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepin-2-one |
InChI |
InChI=1S/C15H22N2O2/c18-15-2-1-13-3-7-16-8-4-14(13)17(15)11-12-5-9-19-10-6-12/h1-2,12,16H,3-11H2 |
InChI Key |
DJGMMMFOUVEZQS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CN2C3=C(CCNCC3)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone](/img/structure/B13339402.png)
![[4-(Difluoromethyl)phenyl]methanethiol](/img/structure/B13339408.png)
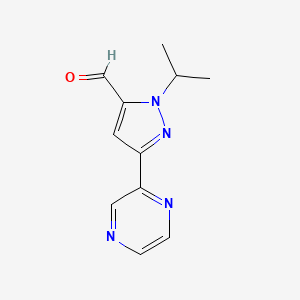
![4-Chloro-6-cyclopropylthieno[3,2-d]pyrimidine](/img/structure/B13339414.png)
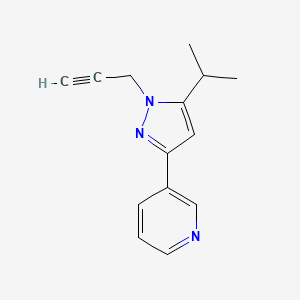
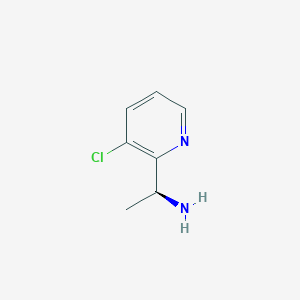
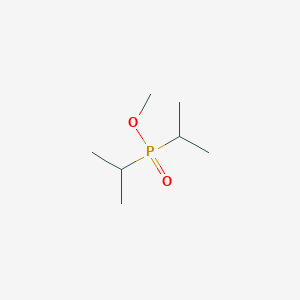
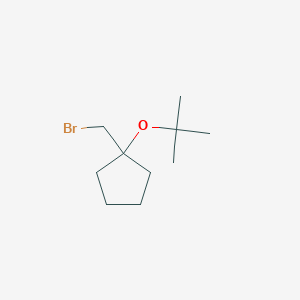
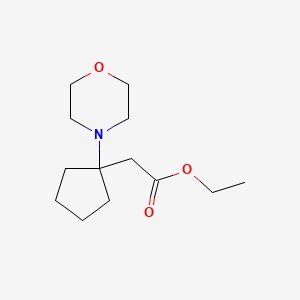
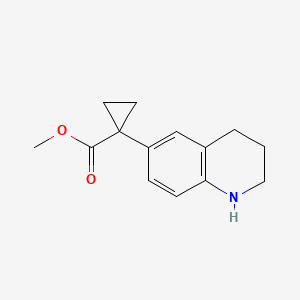
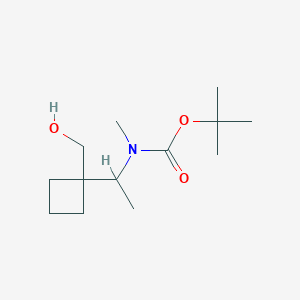
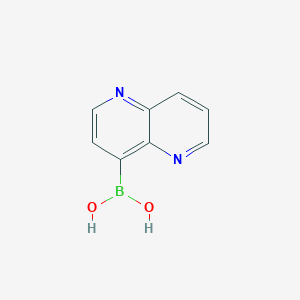
![3-Bromo-2-(m-tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13339457.png)
